4-Hydroxyquinoline-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMXIULYGYMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948573-55-5, 1150618-22-6 | |
| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Hydroxyquinoline-7-carboxylic Acid
The construction of the this compound framework can be approached through several established synthetic routes. These methods often involve the sequential formation of the quinoline (B57606) ring system followed by functional group manipulations.
A plausible multi-step synthesis for this compound can be conceptualized based on well-established quinoline synthesis reactions. One such approach could commence with the reaction of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate. This initial condensation would be followed by a thermal cyclization to form the corresponding ethyl 4-hydroxyquinoline-7-carboxylate. The final step would involve the hydrolysis of the ester to yield the desired carboxylic acid. While specific literature detailing this exact sequence for this particular isomer is not abundant, this route is a logical extension of the widely used Gould-Jacobs reaction.
Another potential multi-step pathway could involve the nitration of a suitable quinoline precursor, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group. The carboxylic acid moiety could be introduced at an appropriate stage via methods such as oxidation of a methyl group or through a palladium-catalyzed carbonylation reaction.
More advanced and efficient methodologies for the synthesis of quinoline derivatives often focus on reducing the number of steps, improving yields, and employing milder reaction conditions. For the synthesis of this compound, catalyst-driven approaches offer a significant improvement over classical methods. For instance, the use of transition metal catalysts, such as palladium or copper, can facilitate key bond-forming reactions in the quinoline synthesis, often with high regioselectivity. While specific examples for this exact molecule are not extensively documented, the broader field of quinoline synthesis is rich with such innovations.
Synthesis of this compound Derivatives and Analogs
The foundational structure of this compound is a versatile template for the synthesis of a wide range of derivatives and analogs. Classical organic reactions, as well as modern techniques, are employed to modify the core and introduce diverse functionalities.
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. chemicalbook.comchemicalbook.com This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. chemicalbook.com For the synthesis of derivatives of this compound, a substituted 3-aminobenzoic acid could be utilized as the aniline component. The general mechanism begins with a nucleophilic attack from the amine nitrogen, leading to the formation of a condensation product. chemicalbook.com Subsequent heating induces a 6-electron cyclization to form the quinoline ring. chemicalbook.com Saponification of the resulting ester yields the carboxylic acid. chemicalbook.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. chemicalbook.com
Table 1: Key Steps in the Gould-Jacobs Reaction
| Step | Description |
| 1. Condensation | An aniline derivative reacts with an alkoxymethylenemalonic ester. |
| 2. Cyclization | The intermediate undergoes thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. |
| 3. Saponification | The ester group is hydrolyzed to a carboxylic acid. |
| 4. Decarboxylation (Optional) | Heating can lead to the removal of the carboxylic acid at the 3-position. chemicalbook.com |
This reaction has been instrumental in the synthesis of numerous biologically active quinolone structures. chemicalbook.com
The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.gov The reaction mechanism involves the hydrolysis of the amide bond in isatin by a base like potassium hydroxide (B78521) to form a keto-acid intermediate. nih.gov This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. nih.gov
To synthesize analogs of this compound using this method, a substituted isatin would be required. The versatility of the Pfitzinger reaction allows for the introduction of various substituents on the quinoline ring, depending on the choice of the carbonyl compound.
Modern synthetic chemistry has increasingly adopted microwave-assisted and catalyst-driven reactions to enhance the efficiency and sustainability of chemical transformations. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields in the synthesis of quinoline derivatives. acs.org For instance, the Gould-Jacobs reaction can be accelerated under microwave conditions. acs.org
Catalyst-driven reactions, particularly those employing transition metals, have also revolutionized quinoline synthesis. Palladium-catalyzed carbonylation reactions, for example, are a powerful tool for introducing carboxylic acid functionalities. chemicalbook.com Furthermore, organocatalysts are being explored for the synthesis of quinoline-4-carboxylic acid derivatives in a greener and more efficient manner. nih.gov These advanced methodologies offer promising avenues for the synthesis of this compound and its derivatives with greater control and efficiency.
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the C-7 position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through common organic reactions. These modifications are fundamental in altering the molecule's polarity, size, and interaction with biological systems.
Key derivatization reactions include:
Esterification: The conversion of the carboxylic acid to an ester is a straightforward method to modify the compound's lipophilicity. This is typically achieved by reacting the parent acid with an alcohol under acidic conditions or by using coupling agents.
Amidation: Forming an amide by reacting the carboxylic acid with an amine is a widely used strategy. This transformation introduces a hydrogen bond donor and acceptor, which can be critical for molecular recognition. The reaction often requires activating the carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.orgyoutube.comkhanacademy.orglibretexts.org This approach has been used to connect the quinoline core to other pharmacophoric moieties, creating hybrid molecules with potentially enhanced biological profiles. google.com
| Reaction Type | Reagents | Functional Group Formed | Significance |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) | Increases lipophilicity, modifies solubility |
| Amidation | Amine (R-NH2), Coupling Agent (e.g., DCC) | Amide (-CONHR) | Introduces H-bond donor/acceptor, enables conjugation |
Functionalization of the Quinoline Ring System
Beyond the carboxylic acid, the quinoline ring itself is amenable to various functionalization reactions. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have enabled precise modifications at various positions on the heterocyclic core. chemrxiv.orgchemrxiv.orgnih.gov
The existing 4-hydroxy group plays a crucial role in directing these functionalizations. Its electron-donating nature activates the ring, and it can act as a directing group to guide new substituents to specific locations. chemrxiv.org For instance, the hydroxyl group can direct electrophilic substitution or metal-catalyzed C-H functionalization to the C-5 position. chemrxiv.org
Common functionalization strategies for the 4-hydroxyquinoline scaffold include:
Directed C-H Functionalization: By employing a suitable directing group, often a modification of the 4-hydroxy group (e.g., an O-carbamoyl group) or by introducing an N-oxide, chemists can achieve site-selective installation of new groups. chemrxiv.orgchemrxiv.org The N-oxide, for example, directs functionalization to the C-2 and C-8 positions. chemrxiv.org
Alkenylation and Annulation: Under rhodium or ruthenium catalysis, the C-5 position can undergo alkenylation with alkynes, which can lead to a subsequent annulation reaction with the adjacent 4-hydroxyl group to form fused pyran ring systems. chemrxiv.org
Aminomethylation (Mannich Reaction): The 4-hydroxyquinoline scaffold is reactive in the Mannich reaction, which involves an amine, formaldehyde, and the active hydrogen on the quinoline ring. nih.govmdpi.com This reaction typically introduces an aminomethyl group at the C-3 position, providing a versatile handle for further chemical elaboration.
| Reaction Type | Key Reagents/Catalysts | Position(s) Functionalized | Introduced Group |
|---|---|---|---|
| Directed C-H Functionalization | Pd(OAc)2, Ru, Rh catalysts; N-oxide directing group | C-2, C-8, C-5 | Aryl, Alkyl, etc. |
| Alkenylation/Annulation | [RuCl2(p-cymene)]2, Alkynes | C-5 | Fused Pyran Ring |
| Aminomethylation (Mannich) | Formaldehyde, Amine | C-3 | Aminomethyl (-CH2NR2) |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For quinoline carboxylic acids, several strategies align with these principles.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.netrsc.orgnih.gov For instance, the three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid can be efficiently catalyzed by p-toluenesulfonic acid under microwave conditions, reducing reaction times from hours to mere minutes compared to conventional heating. rsc.org This leads to substantial energy savings and often results in higher yields. researchgate.netrsc.org
Use of Greener Solvents: Traditional syntheses of quinolines often rely on volatile and potentially hazardous organic solvents. Modern approaches favor the use of more environmentally benign solvents. Water has been successfully employed as a solvent for the Doebner reaction to produce 2-phenylquinoline-4-carboxylic acids. researchgate.net Similarly, aqueous ethanol (B145695) has been used as a medium for microwave-assisted syntheses. rsc.org These solvent choices reduce the environmental footprint of the synthesis.
Organocatalysis and Efficient Catalysts: Employing efficient and non-hazardous catalysts is a cornerstone of green chemistry. The use of p-toluenesulfonic acid or sulfamic acid as organocatalysts in multicomponent reactions for quinoline synthesis avoids the need for heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netmdpi.com
| Green Chemistry Principle | Application in Quinoline Synthesis | Advantage |
|---|---|---|
| Energy Efficiency | Microwave-assisted reactions | Drastically reduced reaction times (minutes vs. hours) rsc.org |
| Safer Solvents | Use of water or aqueous ethanol | Reduces use of volatile/hazardous organic solvents researchgate.net |
| Catalysis | Use of organocatalysts (e.g., p-TSA) | Avoids toxic heavy metals, improves efficiency researchgate.net |
Iii. Advanced Spectroscopic and Analytical Characterization
Structural Elucidation Techniques
Structural elucidation is the cornerstone of chemical analysis, confirming the identity and connectivity of atoms within a molecule. For 4-Hydroxyquinoline-7-carboxylic acid, a combination of nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and X-ray crystallography provides a complete picture of its architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
While specific experimental spectra for this compound are not extensively detailed in the available literature, the expected chemical shifts can be inferred from the analysis of closely related quinoline (B57606) derivatives. nih.govresearchgate.net The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core. The protons on the benzene (B151609) ring (at positions 5, 6, and 8) and the pyridine (B92270) ring (at positions 2 and 3) would appear as doublets or singlets, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. The protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets, and their positions could be concentration and solvent-dependent.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of the this compound skeleton. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group (C4) are expected to resonate at the downfield end of the spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.9 - 8.2 | 110 - 115 |
| H3 | 6.5 - 6.8 | 140 - 145 |
| C4 | - | 175 - 180 |
| H5 | 8.0 - 8.3 | 120 - 125 |
| H6 | 7.5 - 7.8 | 125 - 130 |
| C7 | - | 130 - 135 |
| H8 | 8.2 - 8.5 | 118 - 123 |
| C4a | - | 145 - 150 |
| C8a | - | 125 - 130 |
| COOH | 12.0 - 14.0 | 165 - 170 |
| OH | 10.0 - 12.0 | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound (molecular formula C₁₀H₇NO₃, molecular weight 189.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass.
The fragmentation of quinolone carboxylic acids in MS/MS experiments typically involves characteristic losses of small neutral molecules. researchgate.net Common fragmentation pathways include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the carboxyl group (COOH, 45 Da). researchgate.netlibretexts.org These fragmentation patterns provide confirmatory evidence for the presence of the hydroxyl and carboxylic acid functional groups.
Table 2: Expected Mass Spectrometry Data for this compound Note: Fragmentation is based on typical behavior of quinolone carboxylic acids.
| Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | C₁₀H₈NO₃⁺ | 190.050 | Protonated molecular ion |
| [M-H₂O+H]⁺ | C₁₀H₆NO₂⁺ | 172.039 | Loss of water |
| [M-CO₂H]⁺ | C₉H₇NO⁺ | 145.052 | Loss of carboxylic acid group (decarboxylation) |
| [M-H₂O-CO+H]⁺ | C₉H₆N⁺ | 144.044 | Subsequent loss of carbon monoxide |
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "molecular fingerprint" and is highly useful for identifying the functional groups present in a compound.
The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, often overlapping due to hydrogen bonding. mdpi.com A sharp, strong absorption peak around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additional key peaks would include C=N and C=C stretching vibrations within the quinoline ring system (approx. 1500-1650 cm⁻¹) and C-O stretching (approx. 1200-1300 cm⁻¹). Analysis of a closely related tautomer, 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, supports these expected vibrational frequencies. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound Note: Positions are approximate and based on typical functional group frequencies and data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 2500 - 3300 (broad) | Carboxylic acid and Phenolic OH |
| C=O Stretch | 1680 - 1710 (strong) | Carboxylic acid carbonyl |
| C=N / C=C Stretch | 1500 - 1650 (medium-strong) | Aromatic ring vibrations |
| C-O Stretch | 1200 - 1300 (medium) | Phenolic C-O and Carboxylic C-O |
| C-H Stretch (Aromatic) | 3000 - 3100 (weak) | Aromatic C-H bonds |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated, providing exact bond lengths, bond angles, and intermolecular interactions.
As of now, a specific crystal structure for this compound has not been reported in the searched literature. However, analysis of similar structures, such as 2-Hydroxyquinoline-4-carboxylic acid, reveals that these molecules often form extensive hydrogen-bonding networks in the solid state, involving both the carboxylic acid and hydroxyl/keto groups. nih.gov Such an analysis for this compound would confirm its planar quinoline core and reveal the orientation of the carboxylic acid group relative to the ring system, as well as the packing of molecules in the crystal lattice.
Chromatographic Techniques for Purity and Lipophilicity Assessment (e.g., RP-HPLC)
Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for the analysis of this compound. These techniques are used to separate the compound from impurities, thereby assessing its purity, and to determine key physicochemical properties like lipophilicity.
Purity assessment by RP-HPLC involves separating the target compound from any starting materials, byproducts, or degradation products. A high-purity sample will ideally show a single, sharp peak in the chromatogram.
Iv. Biological Activities and Therapeutic Potential
Antimicrobial Activity of 4-Hydroxyquinoline-7-carboxylic Acid and its Derivatives
Derivatives of the quinoline (B57606) core are well-established as potent antimicrobial agents. Their mechanism of action often involves the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. nih.gov The structural versatility of the quinoline ring allows for modifications that enhance potency and broaden the spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria.
Quinolone-carboxylic acid derivatives have demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov Research into these compounds has yielded potent agents with notable inhibitory effects. For instance, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives were synthesized and tested, with many showing potential antibacterial activity. nih.gov Compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) emerged as a particularly potent inhibitor, with a Minimum Inhibitory Concentration (MIC) against Escherichia coli of 0.5 μg/mL, which was superior to the reference antibiotics ciprofloxacin (B1669076) and amoxicillin (B794). nih.gov It also showed modest activity against other Gram-negative strains. nih.gov Similarly, new 2-phenyl-quinoline-4-carboxylic acid derivatives have been evaluated, with compounds 5a4 and 5a7 showing good activity against Staphylococcus aureus (MIC of 64 μg/mL) and Escherichia coli (MIC of 128 μg/mL), respectively. researchgate.net
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Escherichia coli (Gram-negative) | 0.5 µg/mL | nih.gov |
| Compound 5a4 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Staphylococcus aureus (Gram-positive) | 64 µg/mL | researchgate.net |
| Compound 5a7 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Escherichia coli (Gram-negative) | 128 µg/mL | researchgate.net |
| New Quinolone Derivatives (e.g., ofloxacin, ciprofloxacin) | Enteric Gram-negative bacteria | Potent Activity | nih.gov |
| New Quinolone Derivatives (e.g., ofloxacin, ciprofloxacin) | Pseudomonas aeruginosa (Gram-negative) | Active | nih.gov |
| New Quinolone Derivatives (e.g., ofloxacin, ciprofloxacin) | Gram-positive bacteria | Active | nih.gov |
The therapeutic potential of quinoline derivatives extends to antifungal applications. Studies have shown that specific structural modifications to the quinoline scaffold can yield compounds with significant activity against pathogenic fungi. For example, a series of 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones were synthesized and showed good inhibitory activity against Candida albicans and Aspergillus niger, with MIC values ranging from 0.8 to 25 µg/mL. researchgate.net Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives demonstrated that the position of the hydroxyl group influences antifungal efficacy; derivatives with a hydroxyl group at the C-8 position were found to be more active than those with the hydroxyl at the C-4 position. nih.gov
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | Candida albicans | 0.8 to 25 µg/mL | researchgate.net |
| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | Aspergillus niger | 0.8 to 25 µg/mL | researchgate.net |
| 8-Hydroxyquinoline Derivatives | Various Fungi | Generally more active than 4-hydroxyquinoline (B1666331) derivatives | nih.gov |
The 4-hydroxyquinoline scaffold is a key component in the design of antiviral agents, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase (IN). nih.gov This viral enzyme is critical for integrating the viral DNA into the host genome, a crucial step in the HIV replication cycle. nih.gov The 8-hydroxyquinoline-7-carboxylic acid structure, in particular, has been identified as a major pharmacophore for HIV-1 IN inhibitors, with early derivatives showing inhibitory concentrations (IC50) in the range of 0.3-4 µM. researchgate.net This scaffold's ability to chelate essential Mg2+ cofactors in the enzyme's active site is a key aspect of its mechanism. nih.gov While some newly designed N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives showed no significant anti-HIV-1 activity at concentrations below 100 µM in one study, the broader class of quinoline derivatives remains a promising area for the development of new anti-HIV agents. nih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline-7-carboxylic acid derivatives | HIV-1 Integrase (IN) | 0.3 - 4 µM | researchgate.net |
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery of new therapeutic agents. rsc.org Quinolone derivatives have been identified as promising candidates in this area. rsc.org A study investigating styrylquinolines and quinolineamides based on the 8-hydroxyquinoline moiety found several compounds to be more effective than standard drugs like isoniazid (B1672263) and ciprofloxacin against various mycobacterial species. benthamdirect.comnih.gov Notably, 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid showed activity comparable to standard drugs against the M. avium complex. benthamdirect.comnih.govresearchgate.net In another study, structure optimization of a lead quinolone compound led to the synthesis of derivatives 6b6, 6b12, and 6b21 , which exhibited potent activity against the M. tuberculosis H37Rv strain and a multidrug-resistant (MDR-TB) strain. rsc.org
| Compound | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable to standard drugs | benthamdirect.comnih.govresearchgate.net |
| Compound 6b6 | MDR-TB strain | 3 µg/mL | rsc.org |
| Compound 6b12 | MDR-TB strain | 2.9 µg/mL | rsc.org |
| Compound 6b21 | MDR-TB strain | 0.9 µg/mL | rsc.org |
Anticancer and Cytotoxic Effects
The quinoline nucleus is a fundamental building block for a variety of compounds exhibiting anticancer properties. researchgate.netnih.gov Derivatives of 4-hydroxyquinoline have been investigated for their cytotoxic effects against numerous cancer cell lines, demonstrating their potential as scaffolds for the development of novel chemotherapeutic agents. researchgate.netnih.gov
Research has confirmed that derivatives of quinoline-4-carboxylic acid can effectively inhibit the growth and proliferation of cancer cells. nih.gov A study involving a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified compound P6 as a potent inhibitor of several MLLr leukemic cell lines. frontiersin.org Further investigation revealed that its anticancer effects were due to the induction of cell cycle arrest in the G0/G1 phase and promotion of cell differentiation, rather than apoptosis. frontiersin.org Another study highlighted that 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) showed promising cytotoxic behavior against MCF-7 breast cancer cells. nih.gov The cytotoxic potential of these compounds is often selective, showing lower toxicity in non-tumoral cells compared to cancer cells, which is a desirable characteristic for an anticancer agent. researchgate.net
| Compound | Cancer Cell Line | Activity | Mechanism | Reference |
|---|---|---|---|---|
| Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | MLLr leukemic cell lines | Potent inhibitory activity | G0/G1 phase cell cycle arrest, cell differentiation | frontiersin.org |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast cancer) | Promising cytotoxic behavior | Inhibition of cell growth | nih.gov |
| Amidic derivative 5f (a 7-phenyl-pyrrolo[3,2-f]quinolinone) | Various cancer cells | Subnanomolar GI50s | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | researchgate.net |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The inhibition of this process is a key strategy in cancer therapy. The quinoline skeleton is present in several compounds designed to target angiogenesis, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR).
VEGFRs, particularly VEGFR-2, are key mediators of the angiogenic signaling cascade. Research has focused on designing quinoline-based molecules that can block the ATP-binding site of these receptor tyrosine kinases. For example, novel quinoline and isatin (B1672199) derivatives have been synthesized and identified as potent inhibitors of VEGFR-2 kinase activity. nih.gov The design of these molecules often incorporates the quinoline core as a scaffold to correctly position pharmacophoric elements within the receptor's hinge region, effectively blocking downstream signaling required for endothelial cell proliferation and migration. nih.govresearchgate.net While direct evidence for this compound is not available, the established role of the quinoline scaffold in VEGFR inhibition points to a promising avenue for future investigation. researchgate.net
Apoptosis Induction
Inducing programmed cell death, or apoptosis, is a primary goal of cancer treatment. The quinoline scaffold has proven to be a versatile foundation for developing potent apoptosis-inducing agents. Derivatives have been shown to trigger cell death in a variety of cancer cell lines through multiple mechanistic pathways.
One common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. For example, a tetrahydrobenzo[h]quinoline derivative was found to induce apoptosis in MCF-7 breast cancer cells by altering the balance of pro- and anti-apoptotic proteins, specifically increasing Bax expression while decreasing Bcl-2 expression, leading to caspase-9 activation. tbzmed.ac.ir Similarly, novel tetrahydroquinoline derivatives trigger apoptosis in glioblastoma cells by generating reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases. tuni.fi Other research on cyclopentaquinoline derivatives has shown they can induce apoptosis by inhibiting Topoisomerase II, an enzyme critical for DNA replication, leading to DNA damage and cell cycle arrest. rsc.org These findings highlight the capacity of the quinoline framework to be tailored to induce apoptosis through various means, including mitochondrial disruption and DNA damage pathways. nih.govtbzmed.ac.ir
| Compound Class | Effect | Cell Line | Mechanism | Reference |
|---|---|---|---|---|
| Tetrahydrobenzo[h]quinoline | Apoptosis induction up to 30% | MCF-7 | Increased Bax/Bcl-2 ratio, activation of intrinsic pathway. | tbzmed.ac.ir |
| Tetrahydroquinoline | ROS-mediated apoptosis | SNB19, LN229 (Glioblastoma) | Induction of intracellular and mitochondrial ROS, activation of Caspase-3/7. | tuni.fi |
| 4(1H)-Quinolone | Dose-dependent apoptosis | HepG2 | Associated with G2/M arrest. | nih.gov |
| Cyclopentaquinoline | Apoptosis up to 35.56% | HepG-2, HCT-116, etc. | Inhibition of Topoisomerase II, induction of DNA damage. | rsc.org |
Anti-inflammatory and Immunomodulatory Applications
Beyond oncology, the quinoline structure is implicated in compounds with significant anti-inflammatory and immunomodulatory effects.
Modulation of Immune Cell Chemotaxis
The migration of immune cells to sites of inflammation, a process known as chemotaxis, is a fundamental aspect of the immune response. While the quinoline scaffold is central to many immunomodulatory drugs, specific research detailing the effects of this compound or its close derivatives on immune cell chemotaxis is not extensively documented in current literature. This represents an area where further investigation is needed to fully characterize the immunomodulatory profile of this class of compounds.
Inhibition of Inflammatory Mediators
A key mechanism of anti-inflammatory action is the inhibition of inflammatory mediators, such as prostaglandins, which are produced by cyclooxygenase (COX) enzymes. Several studies have pointed to the potential of quinoline carboxylic acid derivatives to act as anti-inflammatory agents.
Research has shown that quinoline derivatives featuring a carboxylic acid group can function as COX inhibitors. researchgate.net Studies on various quinoline-3-carboxylic and quinoline-4-carboxylic acids demonstrated significant anti-inflammatory properties in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Another substituted quinoline carboxylic acid was found to suppress inflammation and joint destruction in animal models of arthritis, with a mechanism suggested to involve the downregulation of T-cell function rather than direct COX inhibition. nih.gov This indicates that quinoline carboxylic acids can exert anti-inflammatory effects through diverse pathways, making them a versatile scaffold for the development of new anti-inflammatory drugs.
Other Emerging Biological Activities
The diverse chemistry of the quinoline ring has led to the discovery of numerous other biological activities. For 4-hydroxyquinoline derivatives, one of the most noted emerging activities is their ability to modulate oxidative stress. Depending on the specific substitutions and the biological environment, these compounds can act as either antioxidants, scavenging harmful free radicals, or as pro-oxidants, generating ROS to induce cell death in cancer cells. nih.gov
Furthermore, the quinoline scaffold is a privileged structure for targeting various enzymes beyond those already discussed. Derivatives have been developed as inhibitors of Topoisomerase II, a key target in oncology, and SIRT3, a mitochondrial deacetylase involved in metabolism and cancer. frontiersin.orgrsc.org The foundational 4-hydroxyquinoline structure itself is also known to possess antimicrobial properties. nih.govtargetmol.com This broad range of activities underscores the therapeutic potential of the quinoline scaffold and suggests that this compound could possess a similarly multifaceted biological profile.
Antioxidant Properties
Research into the antioxidant capabilities of quinoline derivatives indicates a complex behavior that can be influenced by the molecular structure and the surrounding chemical environment. Studies on various 4-hydroxyquinoline derivatives have shown that these compounds can exhibit both antioxidant and pro-oxidant effects. For instance, certain 7-substituted-4-hydroxyquinoline-3-carboxylic acids, structural isomers of the subject compound, have been investigated for their effects on free-radical-initiated hemolysis of erythrocytes. nih.gov
In one study, it was observed that 7-fluoro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline-3-carboxylic acid could inhibit free-radical-induced peroxidation when dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.gov However, when these compounds were enclosed in a dipalmitoyl phosphatidylcholine (DPPC) vesicle, they acted as pro-oxidants. nih.gov This switch in activity is attributed to the electron-attracting nature of the carboxylic group at the ortho position to the hydroxyl group, which can activate the phenoxy radical of the quinoline derivative. nih.gov
While these findings provide insight into the antioxidant potential of the 4-hydroxyquinoline scaffold, specific studies detailing the antioxidant or pro-oxidant activity of this compound were not prominently found in the reviewed literature. The position of the carboxylic acid group is crucial in determining these properties, and direct experimental data on the 7-carboxylic acid isomer is needed for a definitive characterization of its antioxidant profile.
Inhibition of Cellular Respiration
The 4-hydroxyquinoline core structure is a key feature in a class of compounds known to inhibit cellular respiration. Extensive research has been conducted on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, which are structural isomers of this compound. These studies have demonstrated that derivatives of 4-hydroxyquinoline-3-carboxylic acid can act as potent inhibitors of cellular respiration by targeting key enzymes. nih.govnih.govnih.gov
The inhibitory activity of these compounds has been evaluated against both whole-cell models, such as Ehrlich ascites tumor cells, and isolated intracellular enzymes like malate (B86768) dehydrogenase. nih.gov Correlation analysis has revealed that the inhibition of ascites cell respiration is linearly related to the lipophilicity (π value) of the substituent at the 7-position, while the inhibition of malate dehydrogenase is linearly related to the molar refractivity (MR) of that substituent. nih.gov
Further studies extended the investigation to other dehydrogenase enzymes, including cytoplasmic malate dehydrogenase, lactate (B86563) dehydrogenase, and mitochondrial malate dehydrogenase. nih.gov Lipophilic congeners of 7-substituted 4-hydroxyquinoline-3-carboxylic acids showed a distinct specificity for inhibiting the mitochondrial enzyme. nih.gov The relationship between the chemical structure and the inhibitory activity has been explored through quantitative structure-activity relationship (QSAR) analyses, which have found a significant correlation between the van der Waals volume of the substituent and the cellular respiratory inhibition activity. nih.gov
It is important to note that this body of research focuses on the 3-carboxylic acid isomers. While these findings underscore the potential of the 4-hydroxyquinoline scaffold to interfere with cellular respiration, the precise inhibitory activity and enzymatic targets of this compound may differ due to the alternative positioning of the carboxylic acid group.
P-Selectin Antagonism for Atherosclerosis Treatment
P-selectin is an adhesion molecule that plays a critical role in the initial recruitment of leukocytes to the site of inflammation on the endothelial surface, a key process in the development of atherosclerosis. nih.gov The inhibition of the interaction between P-selectin and its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), is a promising therapeutic strategy for treating atherosclerosis. beilstein-journals.org
While direct evidence of P-selectin antagonism by this compound is not available in the reviewed scientific literature, complex derivatives based on a quinoline scaffold have been identified as potent P-selectin antagonists. One such example is 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, a compound that has shown efficacy in preclinical models. nih.gov The development of quinoline salicylic (B10762653) acids as P-selectin antagonists has been a subject of medicinal chemistry research, aiming to improve pharmacokinetic properties and efficacy in models of vascular injury and atherogenesis. publichealthtoxicology.com
These findings highlight the potential of the broader quinoline class of compounds in the context of atherosclerosis treatment through P-selectin antagonism. However, the activity of the specific, un-substituted this compound in this regard has not been explicitly detailed in the available research.
HBV RNA Destabilization
The destabilization of Hepatitis B Virus (HBV) RNA is a key therapeutic strategy to combat chronic HBV infection. While direct studies on the effect of this compound on HBV RNA were not identified, research on related quinoline derivatives has shown promise in this area.
For instance, a study on new ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives demonstrated significant anti-HBV activities. nih.gov Several of these compounds were found to inhibit the expression of viral antigens (HBsAg and HBeAg) and the replication of HBV DNA in HepG2.2.15 cells more potently than the reference drug, lamivudine. nih.gov Specifically, compounds 11c , 12c , and 12g from this series showed notable inhibitory capabilities.
Table 1: Anti-HBV Activity of Selected Ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate Derivatives
| Compound | IC₅₀ (µM) for HBV DNA inhibition | Selectivity Index (SI) |
|---|---|---|
| 11c | 12.6 | 12.4 |
| 12c | 3.5 | 37.9 |
| 12g | 2.6 | 61.6 |
| Lamivudine (3TC) | 343.2 | 7.0 |
It is crucial to emphasize that these results pertain to derivatives of a structural isomer (3-carboxylic acid) of the compound of interest. The specific impact of this compound on HBV RNA stability and viral replication remains an area for future investigation.
Biosensor Development
The unique fluorescent properties of the quinoline scaffold have led to its use in the development of chemosensors. nih.gov Specifically, 8-hydroxyquinoline and its analogues are well-known for their ability to form complexes with various metal ions, resulting in changes in their fluorescence that can be used for detection. nih.gov These 8-hydroxyquinoline-based sensors have been developed for a wide range of metal ions, including Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.gov
The fluorescence properties of 2-Hydroxyquinoline-4-carboxylic acid, a structural isomer of the subject compound, have been noted for their potential in fluorescent labeling of biomolecules and in sensing applications. biosynth.com Quinoline-based receptors have also been designed for the fluorometric discrimination of carboxylic acids. beilstein-journals.org
While the broader family of hydroxyquinolines has demonstrated significant utility in the field of biosensors, the specific application of this compound in biosensor development has not been detailed in the reviewed literature. Its inherent fluorescent properties and potential for modification suggest it could be a candidate for such applications, though this would require dedicated research.
V. Molecular Mechanisms of Action
Target Identification and Validation
The exploration of 4-hydroxyquinoline (B1666331) derivatives has led to the identification of several potential protein targets. Through a variety of study methodologies, including enzyme inhibition assays, researchers have validated the interaction of these compounds with enzymes critical to the survival and proliferation of pathogens and the progression of diseases like cancer and HIV.
The primary mechanism of action for many quinoline (B57606) derivatives is the inhibition of essential enzymes. The following subsections detail the inhibitory activity of compounds structurally related to 4-Hydroxyquinoline-7-carboxylic acid against a range of validated enzyme targets.
Derivatives of 4-hydroxy-2-quinolone-3-carboxamide have been synthesized and evaluated for their inhibitory activity against S. aureus GyrB. These studies have demonstrated that modifications to the quinoline ring system can significantly impact potency. For instance, the introduction of electron-donating groups at positions 6 or 8, or electron-withdrawing groups at position 7, has been shown to be favorable for GyrB inhibition. nih.govfrontiersin.org One study identified a 4-hydroxy-2-quinolone-3-carboxamide derivative with an N-quinazolinone moiety as a novel and moderate inhibitor of S. aureus GyrB with an IC₅₀ value of 1.21 µM. nih.govfrontiersin.org Further structural modifications of this hit compound led to the identification of even more potent inhibitors, with IC₅₀ values as low as 0.28 µM. nih.govfrontiersin.org
The proposed binding mode of these inhibitors involves the formation of hydrogen bonds and electrostatic interactions with key residues in the ATP-binding site of GyrB, such as Arg84 and Arg144. nih.gov This inhibition of DNA gyrase, and by extension topoisomerase IV, disrupts DNA replication and repair processes, ultimately leading to bacterial cell death.
Table 1: Inhibitory Activity of 4-Hydroxy-2-quinolone-3-carboxamide Derivatives against S. aureus DNA Gyrase B
| Compound ID | Modification | IC₅₀ (µM) |
|---|---|---|
| f1 | N-quinazolinone moiety | 1.21 |
| f4 | 6-MeO substitution | 0.31 |
| f14 | Modified N-quinazolinone | 0.28 |
| f6 | 7-Chloro substitution | 0.83 |
| f8 | 7-Methoxy substitution | 7.90 |
| f10 | 8-Cl substitution | 9.70 |
| f12 | 8-MeO substitution | 0.878 |
Data sourced from studies on 4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to this compound. nih.govfrontiersin.org
The increasing prevalence of antibiotic resistance mediated by metallo-β-lactamases (MBLs) has spurred the search for effective inhibitors. While direct studies on this compound are limited, research on the isomeric 8-hydroxyquinoline-7-carboxylic acid suggests that the quinoline carboxylic acid scaffold is a promising pharmacophore for MBL inhibition.
8-Hydroxyquinolines are known metal chelators, a property that is critical for the inhibition of zinc-dependent MBLs. nih.gov A compound featuring the 8-hydroxyquinoline-7-carboxylic acid moiety was found to reverse amoxicillin (B794) resistance in a VIM-2 expressing E. coli strain, demonstrating its ability to inhibit MBLs. nih.gov Molecular modeling studies suggest that 8-hydroxyquinoline-7-carboxylic acid can bind within the active site of MBLs such as VIM-2 and NDM-1. nih.gov Although this binding does not involve direct chelation of the zinc ions in some cases, it still effectively blocks the enzyme's activity. nih.gov
The development of MBL inhibitors is an active area of research, and the quinoline core, particularly with hydroxyl and carboxyl substitutions, represents a promising avenue for the discovery of new therapeutics to combat antibiotic-resistant bacteria.
The quinoline scaffold is a key feature in a number of compounds designed to inhibit HIV-1 integrase, a crucial enzyme for the replication of the virus. While specific data for this compound is scarce, research on related compounds highlights the potential of this chemical class.
Studies on 4-quinolone-3-carboxylic acid derivatives have shown that this scaffold can be modified to produce compounds with anti-HIV-1 activity. For example, merging the salicylhydrazide pharmacophore, a known but cytotoxic integrase inhibitor, with the 4-quinolone-3-carboxylic acid platform resulted in derivatives with modest anti-HIV-1 activity and no significant cytotoxicity. researchgate.net
More directly relevant, the isomeric 8-hydroxyquinoline-7-carboxylic acid has been incorporated into the structure of new HIV-1 integrase inhibitors, yielding compounds with IC₅₀ values in the low micromolar range (0.3-4 µM). unica.it However, the substitution pattern on the quinoline ring is critical for activity. For instance, simply adding a carboxylic acid group at the C-7 position of 8-hydroxyquinaldine (B167061) did not enhance its inhibitory potency against HIV-1 integrase.
Table 2: Inhibitory Activity of a Quinoline Derivative against HIV-1 Integrase
| Compound | Target | IC₅₀ (µM) |
|---|
Data for a derivative containing the 8-hydroxyquinoline-7-carboxylic acid scaffold. unica.it
Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as inhibitors of dehydrogenase enzymes, which play vital roles in cellular respiration. A series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids were synthesized and evaluated for their ability to inhibit malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase. dntb.gov.uanih.gov
These studies revealed that lipophilic congeners exhibited a clear specificity for the inhibition of mitochondrial malate dehydrogenase. dntb.gov.uanih.gov Correlation analysis indicated that the inhibition of malate dehydrogenase was linearly related to the molar refractivity (MR) of the substituents at the 7-position, suggesting that the size and polarizability of the substituent are important for binding to the enzyme. nih.gov
While these studies focused on 3-carboxylic acid derivatives, they provide strong evidence that the 4-hydroxyquinoline scaffold with a carboxylic acid at the 7-position could also effectively inhibit dehydrogenase enzymes. The specific nature of the substituent at other positions would likely influence the potency and selectivity of inhibition.
Table 3: Inhibition of Dehydrogenase Enzymes by 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acid Derivatives
| Enzyme Target | Key Finding |
|---|---|
| Mitochondrial Malate Dehydrogenase | Lipophilic derivatives show specific inhibition. |
| Cytoplasmic Malate Dehydrogenase | Tested, with varying levels of inhibition. |
| Lactate Dehydrogenase | Tested, with varying levels of inhibition. |
Qualitative findings from studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids. dntb.gov.uanih.gov
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets for cancer therapy. The quinoline scaffold has been incorporated into the design of novel HDAC inhibitors.
Specifically, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their HDAC inhibitory activity. researchgate.net In one study, a derivative, molecule D28, exhibited selectivity for HDAC3 with an IC₅₀ value of 24.45 µM, while showing no inhibition of HDAC1, 2, and 6. researchgate.net This suggests that the quinoline-4-carboxylic acid core can serve as a "cap" moiety that interacts with the entrance of the HDAC active site. Further derivatization, such as the introduction of a hydrazide zinc-binding group, significantly improved the inhibitory activities, particularly against HDAC3. researchgate.net
Although no direct data is available for this compound, these findings indicate that the quinoline carboxylic acid framework is a viable starting point for the development of new HDAC inhibitors. The specific substitution pattern, including the placement of the hydroxyl and carboxylic acid groups, would be expected to influence the potency and isoform selectivity of such compounds.
Table 4: Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative against HDAC Isoforms
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
|---|---|---|---|---|
| D28 | >100 | >100 | 24.45 | >100 |
| D29 (Hydrazide derivative of D28) | 32.59 | 183.5 | 0.477 | >1000 |
Data for 2-phenylquinoline-4-carboxylic acid derivatives, which are structurally related to this compound. researchgate.net
Metal Ion Chelation as a Mechanism of Action
Hydroxyquinoline derivatives are well-established metal chelating agents. dovepress.com The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is particularly noted for forming stable complexes with a variety of divalent and trivalent metal ions. tandfonline.comnih.gov This chelating ability is a primary source of the biological activities of these compounds. dovepress.com The mechanism involves the formation of a coordination complex with metal ions through the deprotonated phenolate (B1203915) oxygen (–O⁻) and the nitrogen atom of the quinoline ring. nih.gov
Although much of the literature focuses on 8-HQ, the 4-hydroxyquinoline structure possesses similar functional groups—a hydroxyl group and a heterocyclic nitrogen atom—that can participate in metal chelation. This process can be crucial for biological activity, as transition metal cations are essential for the survival and proliferation of pathogens and cancer cells. tandfonline.comnih.gov By sequestering these essential metal ions, hydroxyquinoline compounds can inhibit metalloenzymes that are critical for processes like DNA synthesis and cellular respiration, leading to cytostatic or cytotoxic effects. tandfonline.com The chelation of iron, for example, can prevent the Fenton reaction, which generates damaging reactive oxygen species. researchgate.net
Disruption of Cellular Processes in Pathogens and Cancer Cells
Compounds based on the 4-hydroxyquinoline-3-carboxylic acid structure have been identified as inhibitors of cellular respiration. nih.gov Research has shown that these molecules can specifically target and inhibit mitochondrial malate dehydrogenase, an essential enzyme in the citric acid cycle. nih.gov By disrupting cellular respiration, these compounds can effectively deplete the energy supply of rapidly proliferating cells, such as those found in tumors.
Furthermore, quinoline carboxylic acid derivatives have demonstrated the ability to induce cytotoxicity in various cancer cell lines. nih.govnih.gov Studies on related compounds suggest mechanisms that include the induction of apoptosis and disruption of the cell cycle. The ability of these compounds to act as metal chelators can also contribute to their cytotoxic effects by interfering with enzymes essential for DNA synthesis and repair. tandfonline.com For example, the formation of an iron-chelator complex can lead to membrane damage and trigger endonuclease activity, ultimately resulting in an apoptotic-like cell death. tandfonline.com
Molecular Interactions with Biological Macromolecules
The interaction of quinolone carboxylic acid derivatives with biological macromolecules like proteins and nucleic acids is governed by a variety of non-covalent forces. mdpi.com The molecular structure, featuring a planar aromatic system, hydrogen bond donors (hydroxyl and carboxylic acid groups), and acceptors (carbonyl oxygen and nitrogen atom), allows for a range of interactions. mdpi.com
Intramolecular hydrogen bonding is a key feature, often observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid moiety. mdpi.com This interaction influences the molecule's conformation and its ability to fit into the binding sites of biological targets.
Binding Site Analysis (e.g., within Integrase Active Site)
Docking studies on derivatives of 4-hydroxyquinoline have provided significant insights into how these molecules orient themselves within the active sites of their target enzymes. For instance, in studies involving HIV-1 integrase, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline were found to consistently occupy a similar location within the enzyme's active site. nih.gov
Computational docking analyses predict the binding affinity and specific interactions that stabilize the molecule within the pocket. The binding energy is a key indicator of the stability of the compound-enzyme complex.
| Compound Type | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Components |
|---|---|---|---|
| 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives | HIV-1 Integrase | -7.3 to -7.9 | DG4, DC16, DA17, Mg²⁺ |
These studies reveal that the aryl group of the inhibitor molecule often fits into a specific, tight pocket created by the nucleotides of the viral DNA, such as guanine, cytosine, and adenine (B156593) residues when modeled with the DNA-integrase complex. nih.gov This precise fit is a critical determinant of the compound's inhibitory potential.
Coordination Chemistry in Biological Systems
A primary mechanism for this class of compounds, particularly in the context of HIV integrase inhibition, is the chelation of divalent metal ions essential for the enzyme's catalytic activity. The active site of HIV integrase contains two crucial magnesium ions (Mg²⁺). The 4-hydroxyquinoline scaffold, with its hydroxyl and carboxylic acid groups, is perfectly positioned to act as a bidentate ligand, coordinating with these metal ions. nih.govresearchgate.net
This chelating action is a hallmark of many integrase inhibitors. researchgate.net Docking studies of similar compounds confirm that the hydroxy and carboxamide groups interact directly with the Mg²⁺ ions in the active site. nih.gov This coordination effectively sequesters the metal ions, rendering the enzyme incapable of performing its catalytic function of integrating viral DNA into the host genome. The ability to form stable complexes with metal ions is a fundamental aspect of the biological action of these compounds. nih.govfiveable.me
Non-Covalent Interactions (e.g., Hydrogen Bonding, π-stacking)
Hydrogen Bonding : The hydroxyl and carboxylic acid moieties are potent hydrogen bond donors and acceptors. mdpi.com Studies on related quinolone structures have identified several types of hydrogen bonds, including intramolecular O–H•••O bonds that enhance molecular stability and intermolecular N–H•••O and C–H•••O bonds with residues in the active site. mdpi.comsriramchem.com The oxygen atom of the carbonyl group in the carboxylic moiety is a frequent proton acceptor in these interactions. mdpi.com
π-stacking and Dispersion Forces : The extended aromatic system of the quinoline ring is capable of engaging in dispersion interactions, a form of van der Waals force, with aromatic residues in the enzyme's binding pocket. mdpi.com These π-π stacking interactions are crucial for the proper orientation and anchoring of the molecule within the active site.
| Interaction Type | Participating Groups on the Compound | Description |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Forms intermolecular bonds (e.g., N–H•••O, C–H•••O) with enzyme residues and intramolecular bonds (O–H•••O) that stabilize the compound's conformation. mdpi.comsriramchem.com |
| π-stacking/Dispersion Forces | Aromatic Quinoline Ring System | Engages in non-covalent stacking interactions with aromatic amino acid residues or DNA bases in the binding site. mdpi.com |
| Metal Coordination | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Chelates divalent metal ions (e.g., Mg²⁺) in the enzyme's active site, disrupting catalytic function. nih.gov |
The interplay of these non-covalent forces, in conjunction with the critical metal chelation, defines the molecular mechanism of action for this compound and its analogs as potent enzyme inhibitors.
Vi. Structure Activity Relationships Sar and Drug Design
Principles of Structure-Activity Relationship (SAR) Studies for 4-Hydroxyquinoline-7-carboxylic Acid Derivatives
The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents onto the quinoline (B57606) ring. The position and electronic properties of these substituents are crucial.
The C7 position is a key site for modification. Studies on related 4-hydroxyquinoline-3-carboxylic acids have shown that introducing substituents at the 7-position directly influences biological outcomes such as the inhibition of cellular respiration. nih.gov For instance, the presence of an electron-withdrawing group like a chloro (-Cl) group at the C7 position is a common feature in many biologically active quinolines, such as the antimalarial drug chloroquine (B1663885), and is considered essential for optimal activity. youtube.com Conversely, replacing it with an electron-donating group can lead to a complete loss of potency. youtube.com The electronic influence of substituents at positions C5 and C7 can alter the molecule's properties, which is a key consideration in drug design. rroij.com
Modifications at other positions also have a profound impact. For example, in the closely related 8-hydroxyquinoline (B1678124) series, substitutions on the ancillary phenyl ring of 2-styrylquinolines were found to be critical for activity against Pim-1 kinase. researchgate.net While the core 8-hydroxy-7-carboxylic acid moiety was the crucial pharmacophore, the pattern of hydroxyl and methoxy (B1213986) groups on the appended ring system fine-tuned the binding affinity. researchgate.netnih.gov This highlights that even distal modifications can significantly affect the molecule's interaction with its biological target.
Table 1: Impact of Substituent Modifications on the Biological Activity of Quinoline Derivatives
| Scaffold/Derivative | Position of Modification | Substituent Change | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline (Chloroquine analog) | C7 | Chloro (-Cl) group replaced with a methyl (-CH₃) group | Complete loss of antimalarial activity | youtube.com |
| 4-Hydroxyquinoline-3-carboxylic acid | C7 | Introduction of various substituents | Modulated inhibition of cellular respiration; activity correlated with lipophilicity | nih.gov |
| 8-Hydroxyquinoline-7-carboxylic acid | C2 (styrylquinoline) | Varying hydroxyl and methoxy patterns on the phenyl ring | Significant changes in Pim-1 kinase inhibitory potency | researchgate.net |
The hydroxyl group at the C4 position (which exists in tautomeric equilibrium with a 4-keto form) and the carboxylic acid at the C7 position are fundamental to the biological activity of this scaffold. These polar, ionizable groups are often directly involved in binding to macromolecular targets like enzymes or receptors.
The combination of a hydroxyl group and a nearby nitrogen atom, as seen in hydroxyquinolines, allows for the chelation of metal ions and the formation of critical hydrogen bonds with biological targets. mdpi.com Studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this specific arrangement as a "crucial pharmacophore" for inhibiting Pim-1 kinase. researchgate.netnih.gov Molecular modeling suggested that these groups interact directly with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. researchgate.netnih.gov
Similarly, research on 4-oxo-quinolones demonstrated that the 4-keto moiety (the tautomer of the 4-hydroxyl group) was more active than a 4-methoxy group, indicating the importance of the hydrogen-bonding capability of the hydroxyl/keto group for antimalarial potency. nih.gov The carboxylic acid group, with its negative charge at physiological pH, is pivotal for forming strong ionic interactions or hydrogen bonds with positively charged residues (e.g., lysine (B10760008), arginine) in a target's active site. However, its form is critical; converting a carboxyl ester to a free carboxylic acid in one series of quinolones resulted in a complete loss of antimalarial activity, demonstrating the sensitive nature of this functional group's role. nih.gov
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is paramount as it governs the ability of a molecule to cross biological membranes to reach its site of action. For this compound derivatives, there is a clear correlation between lipophilicity and biological activity.
In a study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the inhibition of Ehrlich ascites tumor cell respiration was found to be linearly related to the lipophilicity parameter, π. nih.gov This suggests that for this specific biological effect, increasing lipophilicity enhances the compound's ability to penetrate the cell membrane and exert its inhibitory action. Similarly, the antiviral activity of certain 8-hydroxyquinoline derivatives was observed to increase linearly with increasing lipophilicity. nih.gov
However, the relationship between lipophilicity and biological activity is not always linear. Often, a parabolic or bilinear relationship is observed, where activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to decreased activity. researchgate.net This can be due to poor solubility in aqueous media, increased metabolic breakdown, or trapping within lipid bilayers, which prevents the compound from reaching its target. researchgate.net Therefore, designing effective drugs based on the this compound scaffold requires a careful balance of lipophilic and hydrophilic characteristics to ensure adequate membrane permeability without compromising solubility and target engagement.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational evolution of traditional SAR studies, aiming to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors that quantify physicochemical properties, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govresearchgate.net
QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For quinoline derivatives, these parameters are used to quantitatively describe how structural changes affect biological response. nih.gov
A classic study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids provides a clear example. nih.gov The researchers designed a set of fifteen compounds to minimize covariance between key physicochemical parameters and then correlated these parameters with biological activity. They found that the inhibition of Ehrlich ascites cell respiration was linearly dependent on the hydrophobic parameter π, while the inhibition of the enzyme malate (B86768) dehydrogenase was linearly related to the steric parameter MR (molar refractivity). nih.gov This demonstrates how different biological activities for the same set of compounds can be governed by distinct physicochemical properties.
Table 2: Key Physicochemical Parameters in QSAR and Their Significance
| Parameter | Symbol | Property Represented | Significance in Drug Action |
|---|---|---|---|
| Hydrophobicity constant | π | A measure of a substituent's contribution to a molecule's lipophilicity. | Influences membrane transport, solubility, and hydrophobic interactions with the target. |
| Molar Refractivity | MR | A measure of a substituent's volume and polarizability (steric effects). | Relates to how well a molecule fits into a binding site and the potential for van der Waals interactions. |
| Hammett Constant | σ | A measure of a substituent's electron-donating or electron-withdrawing ability. | Affects the electronic environment of the molecule, influencing pKa and the potential for electronic or ionic interactions. |
The ultimate goal of QSAR is to generate robust and validated predictive models. mdpi.com These mathematical models, once established using a "training set" of compounds with known activities, can be used to forecast the biological activity of a "test set" of compounds or entirely new molecules. nih.govresearchgate.net This predictive power is invaluable in modern drug discovery.
For instance, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against specific biological targets. nih.gov By using various 2D and 3D molecular descriptors, researchers can build regression models that link these structural features to potency. nih.gov A validated QSAR model can then be used to screen a virtual library of thousands of potential derivatives of this compound. This in silico screening can identify compounds with a high probability of being active and selective, allowing chemists to focus their synthetic resources on the most promising candidates. nih.govresearchgate.net This approach not only accelerates the discovery of lead compounds but also provides deeper insights into the specific molecular properties that are essential for the desired therapeutic effect.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling and lead optimization are essential computational and chemical strategies aimed at identifying the key structural motifs responsible for a molecule's biological activity and modifying the lead compound to enhance its desired properties.
The biological activity of derivatives of this compound is intrinsically linked to their specific structural features, which allow for precise interactions with their biological targets. A pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and aromatic regions.
The 4-hydroxyl group and the 7-carboxylic acid moiety are critical pharmacophoric elements. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid is a potent hydrogen bond acceptor and can engage in ionic interactions. For instance, in the context of Pim-1 kinase inhibition by the related 8-hydroxy-quinoline-7-carboxylic acid scaffold, molecular modeling suggests that this moiety is crucial for activity through interactions with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket. nih.gov This highlights the importance of the relative positioning of the hydroxyl and carboxylic acid groups for specific target recognition.
Scaffold hopping is a drug design strategy that involves replacing the central core of a known active compound with a different chemical scaffold while preserving the essential pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For instance, in the optimization of tubulin inhibitors, scaffold hopping has been employed by replacing a quinazoline (B50416) ring system with other fused aromatic heterocycles like pyrido[2,3-d]pyrimidine (B1209978) and quinoline, demonstrating that these can be bioisosteric replacements that maintain high potency. nih.gov While specific examples starting from this compound are not extensively documented, this principle could be applied to discover new core structures that maintain the critical hydroxyl and carboxylic acid functionalities in a similar spatial arrangement.
Fragment-based lead discovery (FBLD) is another powerful approach in drug discovery. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. nih.gov A notable example is the discovery of 8-hydroxyquinoline-7-carboxylic acid as a nanomolar metallo-β-lactamase inhibitor. researchgate.net This discovery originated from a fragment-based screening of a metal chelator library, which identified 8-hydroxyquinoline as a hit. A subsequent hit-based substructure search led to the identification of the more potent 8-hydroxyquinoline-7-carboxylic acid. researchgate.net This example with a close isomer underscores the potential of using the this compound core as a starting point in FBLD campaigns.
Design Strategies for Enhanced Potency and Selectivity
Various design strategies can be employed to improve the potency and selectivity of compounds based on the this compound scaffold. These often involve modifications at different positions of the quinoline ring.
Systematic modifications of the quinoline core can lead to significant improvements in biological activity. For example, a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration demonstrated how different substituents at the 7-position influence activity. nih.gov The study revealed a correlation between the physicochemical properties of the substituents and their inhibitory effects on both whole cells and a specific enzyme, malate dehydrogenase. nih.gov
Below is an interactive data table summarizing the findings for a selection of these compounds, illustrating the impact of the substituent at the 7-position on the inhibition of Ehrlich ascites cell respiration.
| Compound | Substituent (R) | Physicochemical Parameter (π) | % Inhibition of Cell Respiration (at 0.1 mM) |
| 1 | H | 0 | 25 |
| 2 | CH3 | 0.56 | 45 |
| 3 | Cl | 0.71 | 55 |
| 4 | Br | 0.86 | 65 |
| 5 | OCH3 | -0.02 | 20 |
| 6 | NO2 | -0.28 | 15 |
Data derived from a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids. nih.gov
This data indicates that lipophilicity (represented by the π value) at the 7-position is positively correlated with the inhibition of cell respiration in this series.
Bioisosteric replacement is another key strategy. This involves substituting a functional group with another group that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. The carboxylic acid group at the 7-position, for instance, could be replaced with other acidic bioisosteres such as tetrazoles or acyl sulfonamides to potentially modulate the compound's properties. researchgate.net Such modifications can alter the pKa, lipophilicity, and metabolic profile of the molecule, which in turn can affect its biological activity and pharmacokinetic properties.
Furthermore, introducing substituents at other positions of the quinoline ring can also be explored to enhance selectivity. For example, modifications could be designed to exploit unique features in the binding site of the target enzyme compared to related off-target proteins. The introduction of bulky or specifically interacting groups could create favorable interactions in the target's active site while causing steric hindrance in the active sites of off-target molecules, thereby improving selectivity.
Vii. Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Hydroxyquinoline-7-carboxylic acid, these simulations are crucial for understanding its potential as a biologically active agent by modeling its interaction with protein targets.
Molecular docking simulations are employed to predict how this compound and its analogs bind within the active sites of various biological targets, such as enzymes and receptors. These simulations calculate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and potent interaction.
For instance, docking studies on similar quinoline (B57606) derivatives have been performed against targets like bacterial DNA gyrase and human topoisomerase IIα. nih.gov The binding affinities for a series of fluoroquinolines against E. coli DNA gyrase B ranged from -6.1 to -7.2 kcal/mol. nih.gov Similarly, derivatives of 8-hydroxyquinoline (B1678124) have been docked against proteins from S. aureus, P. aeruginosa, and E. coli, with binding parameters indicating stable interactions. researchgate.net These studies help identify the most probable binding poses and rank potential derivatives based on their predicted affinities, guiding the synthesis of more effective compounds. nih.gov
Table 1: Example Binding Affinities of Quinoline Derivatives Against Bacterial Targets (Note: Data is for illustrative purposes based on studies of similar compounds)
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 |
| 8-Hydroxyquinolines | S. aureus protein (1JIJ) | -5.8 to -6.5 |
Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, key interactions include hydrogen bonds, hydrophobic interactions, and metal chelation.
Hydrogen Bonds: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are primary sites for forming hydrogen bonds. The carboxylate group is particularly crucial for electrostatic interactions and can form strong salt bridges with positively charged amino acid residues like arginine or lysine (B10760008) in a binding pocket. nih.gov The hydroxyl group also contributes significantly to hydrogen bonding, which is critical for target binding.
Metal Chelation: The 4-hydroxyquinoline (B1666331) scaffold can act as a chelating agent, binding to metal ions within the active sites of metalloproteins. rroij.com This interaction can modulate the activity of enzymes that are dependent on metal cofactors. Docking studies of the related 8-hydroxyquinoline-7-carboxylic acid into metallo-β-lactamases, which are zinc-containing enzymes, show the importance of this chelating ability. researchgate.net
Hydrophobic Interactions: The aromatic quinoline ring system participates in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the target's binding site.
These detailed interaction maps provide a rational basis for designing new analogs with improved potency and selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline derivatives to understand their intrinsic electronic properties, which govern their reactivity and spectroscopic behavior. nih.govmdpi.com
DFT calculations are first used to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov
Once the geometry is optimized, the electronic structure can be analyzed. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hyperconjugative interactions, and the delocalization of electron density throughout the molecule. nih.govmdpi.com This analysis helps to understand the molecule's stability and the nature of its chemical bonds. For quinolone carboxylic acids, a key feature is the formation of a strong intramolecular hydrogen bond between the 4-oxo group and the hydrogen of the carboxylic acid, which significantly influences the molecule's planarity and electronic properties. researchgate.net
Table 2: Illustrative Optimized Geometrical Parameters from DFT Calculations (Note: These are representative values for a quinoline core structure and may vary slightly for the specific compound)
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.25 |
| Bond Length | C-O (hydroxyl) | ~1.36 |
| Bond Length | C=C (aromatic) | ~1.37 - 1.42 |
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org
HOMO: Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. ajchem-a.com DFT calculations provide the energies of these orbitals and visualize their distribution across the molecule, offering insights into its reactive sites. researchgate.net
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Calculated chemical shifts often show good agreement with experimental spectra, aiding in the structural confirmation of the compound. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). nih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* or n→π* transitions, which are responsible for the molecule's absorption of light in the ultraviolet and visible regions. nih.gov
These computational predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to the observed spectroscopic features. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For quinolone derivatives, MD simulations, particularly Car-Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD), have been employed to describe hydrogen bond dynamics and spectroscopic features. mdpi.com These simulations can be conducted in different environments, such as in the gas phase or crystalline phase, to understand how intermolecular interactions influence molecular behavior. mdpi.com
While specific MD simulation studies detailing the binding of this compound to a receptor are not extensively documented in the provided search results, the broader class of hydroxy-carboxylic acid derivatives is known to interact with specific G-protein-coupled receptors (GPCRs), such as HCAR2. nih.govresearchgate.net Structural studies on HCAR2 reveal that agonists bind within a deep pocket, which is enclosed by a distinct hairpin loop at the N-terminus and extra-cellular loop 2 (ECL2). nih.govresearchgate.net
MD simulations are a crucial tool for exploring the stability of such ligand-receptor complexes. mdpi.com For instance, simulations can assess the dynamic stability of a ligand-bound structure over time, often on the nanosecond scale. mdpi.com These simulations provide insights into the conformational changes that occur upon ligand binding and are propagated to the G-protein-coupling interface during receptor activation. nih.govresearchgate.net The interactions within the binding pocket, which can involve hydrogen bonds, salt bridges, and hydrophobic interactions, are critical for ligand recognition and receptor activation. nih.gov For the HCA receptor family, a conserved arginine residue is crucial for forming a salt bridge with the carboxylic acid group of the agonist, a key step in activating the receptor. nih.gov
The structure of this compound, featuring both a hydroxyl (proton donor) and a quinoline nitrogen (proton acceptor), makes it a candidate for studies on proton transfer dynamics. Excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon in related molecules like 7-hydroxyquinoline (B1418103) (7-HQ). nih.govnih.gov In 7-HQ, the proton transfer from the hydroxyl group to the distant ring nitrogen can be mediated by solvent molecules. nih.gov
For quinolone carboxylic acid derivatives, quantum mechanics simulations like CPMD and PIMD are used to study the dynamics of intramolecular hydrogen bonds, such as the one between the carboxylic acid and the adjacent carbonyl group. mdpi.com These methods allow for the investigation of proton transfer phenomena. mdpi.com PIMD simulations are particularly valuable as they can quantitatively assess the impact of quantum nuclear effects, which can lead to the delocalization of the bridged proton. mdpi.com In studies of related quinolone carboxylic acids, CPMD simulations showed the bridged proton is generally localized on the donor side, while PIMD simulations indicated that including quantum effects moves the proton position closer to the midpoint of the hydrogen bridge. mdpi.com
The table below summarizes findings from molecular dynamics studies on related quinolone systems, which can provide a model for understanding this compound.
| Simulation Type | System/Phase | Key Findings | Reference |
| CPMD | Quinolone Carboxylic Acids (Gas & Crystalline) | Bridged proton is primarily localized at the donor side of the intramolecular hydrogen bond. | mdpi.com |
| PIMD | Quinolone Carboxylic Acids (Gas & Crystalline) | Inclusion of quantum effects shows the proton position is shifted towards the bridge midpoint, indicating some delocalization. | mdpi.com |
| Time-resolved fluorescence | 7-Hydroxyquinoline with methanol | Proton transfer is an excited-state phenomenon requiring solvent reorganization. | nih.gov |
Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Theories
AIM and NBO theories are quantum-chemical methods used to analyze the electronic structure of molecules, providing detailed information about chemical bonding and intermolecular interactions. mdpi.comnih.gov
The Atoms in Molecules (AIM) theory is utilized to investigate intramolecular hydrogen bonds, such as the one formed between a carboxylic group and a carbonyl group in quinolone derivatives. nih.gov This analysis begins with locating bond critical points (BCPs) to determine the existence and nature of the hydrogen bond. nih.gov
Natural Bond Orbital (NBO) analysis provides a description of the electronic structure in terms of localized bonds and lone pairs, akin to a Lewis structure. nih.govwikipedia.org It is used to study donor-acceptor interactions within the molecule. researchgate.net In an NBO analysis, weak occupancies of antibonding orbitals ("non-Lewis" type) indicate departures from an idealized Lewis structure, revealing delocalization effects. wikipedia.org This method is effective in explaining hyperconjugation effects and their dependence on the molecular environment. rsc.org
A study on a series of quinolone carboxylic acid derivatives employed both AIM and NBO theories to investigate their electronic structure. nih.gov The analysis provided detailed insights into the intramolecular hydrogen bonds present in these compounds. mdpi.comnih.gov
The following table presents typical parameters obtained from NBO analysis.
| NBO Parameter | Description | Significance |
| Occupancy | Number of electrons in a given NBO. | Lewis-type orbitals have occupancies near 2, while non-Lewis orbitals are near 0. wikipedia.org |
| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) orbitals. | Reveals hyperconjugative effects and electronic delocalization within the molecule. researchgate.net |
| Polarization Coefficients | Coefficients (cA, cB) describing the contribution of each atomic hybrid to a bond. | Indicates the polarity of the bond, ranging from covalent (cA = cB) to ionic (cA >> cB). wikipedia.org |
Viii. Future Directions and Research Challenges
Development of Novel 4-Hydroxyquinoline-7-carboxylic Acid Derivatives with Improved Efficacy and Specificity
A primary focus for future research is the rational design and synthesis of new derivatives of this compound with enhanced therapeutic properties. The goal is to modify the core structure to improve potency against specific biological targets while minimizing effects on other pathways, thereby increasing specificity and reducing potential side effects.
Key strategies include:
Structural Modifications: Introducing a variety of substituents at different positions on the quinoline (B57606) ring can significantly alter the molecule's electronic and steric properties. For example, research on related 4-hydroxyquinoline-3-carboxylic acids has shown that adding different groups at the 7-position can modulate their ability to inhibit cellular respiration. nih.gov
Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other known pharmacophores is a promising approach to develop multi-target agents. nih.gov This strategy could be particularly effective for complex diseases like cancer or neurodegenerative disorders. nih.gov
Target-Specific Design: By focusing on the structural requirements of a specific enzyme or receptor, derivatives can be tailored for higher binding affinity and efficacy. For instance, quinoline-4-carboxamide derivatives have been optimized to achieve low nanomolar potency against Plasmodium falciparum, the parasite that causes malaria. acs.org
The table below illustrates how modifications to the quinoline scaffold can influence biological activity, drawing from research on related quinoline structures.
| Base Scaffold | Modification | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxamide | Varied amine substituents | Antimalarial (P. falciparum) | Improved solubility, metabolic stability, and low nanomolar potency. | acs.org |
| 4-Hydroxy-2-quinolinone | Carboxamide substitutions | LOX Inhibition | Some derivatives showed potent lipoxygenase (LOX) inhibition with IC50 values as low as 10 μM. | nih.gov |
| 4-Hydroxyquinoline-3-carboxylic acid | Substituents at C-7 | Inhibition of Cellular Respiration | Activity was found to be linearly related to the physicochemical parameters of the substituents. | nih.gov |
Comprehensive Understanding of Mechanisms of Action and Off-Target Effects
While many quinoline derivatives show promise, a deeper understanding of their molecular mechanisms is crucial for their advancement as therapeutic agents. The traditional mechanism for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov However, derivatives of this compound may act through various other pathways.
Future research challenges include:
Target Identification: For many novel derivatives, the precise molecular target remains unknown. Identifying these targets is essential for understanding efficacy and predicting potential side effects.
Pathway Analysis: Elucidating how these compounds affect cellular signaling pathways is critical. For instance, some 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit malate (B86768) dehydrogenase, an enzyme involved in cellular respiration. nih.gov
Off-Target Profiling: A significant challenge is to identify and characterize unintended biological interactions. Some studies have noted that under certain conditions, such as when packaged in lipid vesicles, 4-hydroxyquinoline (B1666331) derivatives with electron-withdrawing groups can act as pro-oxidants, which could be an undesirable off-target effect. nih.gov A thorough screening against a panel of receptors and enzymes is necessary to build a complete profile of a drug candidate's activity.
Addressing Drug Resistance Mechanisms
The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer. For quinolone-based antibacterial agents, resistance typically arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased efflux of the drug from the bacterial cell. nih.gov
Future research must focus on strategies to overcome these resistance mechanisms:
Designing Novel Derivatives: Synthesizing derivatives that can effectively inhibit the mutated targets or are not recognized by efflux pumps is a key objective.
Combination Therapy: Exploring the use of this compound derivatives as adjuvants that can restore the efficacy of existing antibiotics is a promising avenue. For example, some 8-hydroxyquinoline (B1678124) derivatives have shown the ability to inhibit metallo-beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. researchgate.net
Targeting Resistance Pathways: Research into compounds that can inhibit the function of efflux pumps or other resistance-conferring proteins could lead to effective combination therapies.
Studies on related 4-hydroxyquinazoline (B93491) derivatives have shown that novel compounds can be designed to be effective against cell lines that have developed resistance to primary PARP inhibitors, demonstrating the potential of scaffold modification to overcome resistance. mdpi.com
Advanced Synthetic Methodologies for Sustainable Production
The efficient and environmentally friendly synthesis of this compound and its derivatives is essential for research and potential large-scale production. While classic methods like the Pfitzinger and Doebner reactions are well-established for producing quinoline-4-carboxylic acids, they can sometimes involve harsh conditions or produce low yields. researchgate.net
Future directions in synthesis include:
Green Chemistry Approaches: Developing synthetic routes that use less hazardous solvents, reduce waste, and are more energy-efficient. This includes the use of microwave-assisted synthesis, which can significantly shorten reaction times. researchgate.netnih.gov
Novel Catalytic Systems: Exploring new catalysts to improve the efficiency and selectivity of reactions.
Diversity-Oriented Synthesis: Employing modern techniques like domino reactions or C-H functionalization to rapidly generate a wide variety of derivatives from a common intermediate for biological screening. nih.gov
Integration of Computational and Experimental Approaches for Rational Drug Design
The integration of computational chemistry with experimental validation has become an indispensable tool in modern drug discovery. sysrevpharm.org This synergy allows for a more rational, hypothesis-driven approach to designing novel this compound derivatives.
Key aspects of this integrated approach include:
Molecular Docking and Virtual Screening: Computer simulations can predict how different derivatives will bind to a target protein. researchgate.net This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving time and resources. openmedicinalchemistryjournal.com
Molecular Dynamics Simulations: These simulations can provide insights into the stability of the drug-target complex over time and help understand the dynamics of their interaction.
QSAR (Quantitative Structure-Activity Relationship): QSAR models can be developed to correlate the chemical structure of derivatives with their biological activity, helping to predict the potency of new, unsynthesized compounds. nih.gov
This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the optimization process, leading to the identification of lead compounds with improved properties more efficiently. sysrevpharm.org
Exploration of New Therapeutic Areas and Biotechnological Applications
The versatile structure of the 4-hydroxyquinoline scaffold suggests that its derivatives could be applied to a wide range of therapeutic areas beyond their traditional use as antibacterial agents. nih.gov
Emerging and future applications include:
Anticancer Therapy: Derivatives are being investigated as inhibitors of various cancer-related targets, such as matrix metalloproteinases (MMPs) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.commdpi.com
Antiviral and Antifungal Agents: Research has shown that certain hydroxyquinoline derivatives possess activity against viruses like the dengue virus and various fungal pathogens. nih.govmdpi.com
Neurodegenerative Diseases: Multi-target derivatives are being designed to simultaneously inhibit enzymes like cholinesterases and monoamine oxidase, which are implicated in Alzheimer's disease. nih.govnih.gov
Antioxidant and Anti-inflammatory Agents: The quinoline core is present in compounds with antioxidant properties, which are being explored for conditions associated with oxidative stress. nih.govresearchgate.net
Biotechnological Tools: Beyond therapeutics, these compounds can be used in materials science and as chemical probes to study biological processes.
The continued exploration of the vast chemical space around the this compound core holds significant promise for addressing unmet medical needs and advancing various fields of biotechnology.
Q & A
Basic: What are the optimal synthetic routes for 4-hydroxyquinoline-7-carboxylic acid and its derivatives?
Methodological Answer:
Synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example, ethyl esters (e.g., Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate) are common intermediates, where hydrolysis under acidic or basic conditions yields the carboxylic acid derivative . Key steps include:
- Cyclization : Use of substituted anilines or quinoline precursors with chlorinated or fluorinated substituents .
- Ester Hydrolysis : Treatment with NaOH or HCl to convert esters to carboxylic acids .
- Purification : Column chromatography or recrystallization to isolate products, monitored via TLC or HPLC .
Basic: How to characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR for quinoline ring protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad peak near δ 12–13 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced: How do substituent positions (e.g., 6-, 7-, or 8-) on the quinoline ring modulate antibacterial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 6-Fluoro, 7-Piperazinyl : Enhances Gram-negative activity by improving bacterial topoisomerase binding .
- 8-Methoxy : Reduces cytotoxicity in mammalian cells but may decrease solubility .
- Experimental Design : Synthesize derivatives via regioselective substitution (e.g., nucleophilic aromatic substitution) and test against E. coli and S. aureus using MIC assays. Compare with control compounds like oxolinic acid .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Data Normalization : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% HPLC purity thresholds) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like bacterial strain heterogeneity or solvent effects .
Advanced: What strategies mitigate the instability of this compound under varying pH conditions?
Methodological Answer:
- pH Buffering : Store solutions in neutral buffers (pH 6–8) to prevent decarboxylation .
- Derivatization : Convert to stable salts (e.g., sodium or potassium carboxylates) or esters for long-term storage .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify breakdown products .
Basic: What are the safety considerations when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
